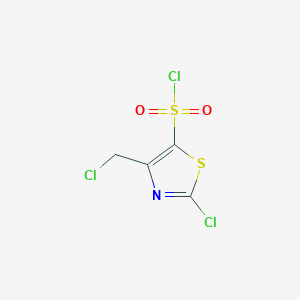
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of two chlorine atoms, one on the thiazole ring and the other on the methyl group, as well as a sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfinates and thiols.
科学的研究の応用
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the chloromethyl group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chloromethyl group can undergo nucleophilic substitution, resulting in the formation of various substituted thiazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the adjacent carbon atoms.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(methylthio)-1,3-thiazole-5-sulfonyl chloride
- 2-Chloro-4-(ethylthio)-1,3-thiazole-5-sulfonyl chloride
- 2-Chloro-4-(phenylthio)-1,3-thiazole-5-sulfonyl chloride
Uniqueness
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of both a chloromethyl group and a sulfonyl chloride group on the thiazole ring. This dual functionality allows for a wide range of chemical modifications and applications. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and a useful tool in various scientific research fields.
特性
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NO2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPRSFOWMRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963069.png)
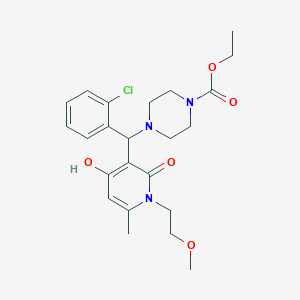
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963072.png)

![4-Methoxy-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol](/img/structure/B2963074.png)

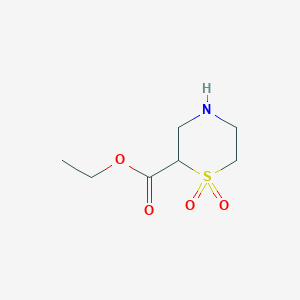
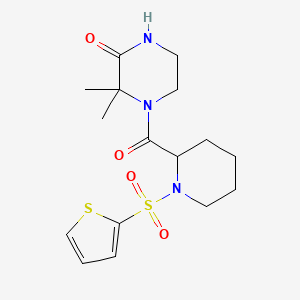
![2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2963081.png)
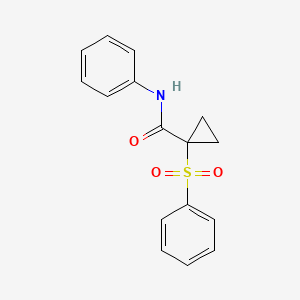
![3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2963086.png)
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)


